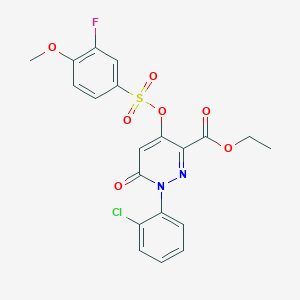
Ethyl 1-(2-chlorophenyl)-4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-(2-chlorophenyl)-4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H16ClFN2O7S and its molecular weight is 482.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 1-(2-chlorophenyl)-4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented as follows:
It features a pyridazine core substituted with a chlorophenyl group, a sulfonate moiety, and an ethyl ester group. The presence of fluorine and methoxy groups suggests potential interactions with biological targets.
Biological Activity Overview
The biological activity of the compound can be categorized into various pharmacological effects:
- Antitumor Activity : Preliminary studies indicate that compounds similar to this structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, related pyridazine derivatives have shown promising results in inhibiting the growth of human tumor cells, including those derived from pancreatic and colorectal cancers .
- Antimicrobial Properties : Compounds with similar structural motifs have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The sulfonate group is often associated with enhanced solubility and bioavailability, which may contribute to the observed antibacterial effects .
- Anti-inflammatory Effects : Some derivatives have been tested for anti-inflammatory properties, showing potential in reducing inflammation markers in vitro and in vivo models .
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of specific functional groups in determining the biological efficacy of the compound:
- Chlorophenyl Group : The presence of the 2-chlorophenyl moiety is crucial for enhancing antitumor activity, likely due to its ability to interact with cellular receptors involved in proliferation pathways.
- Fluoro and Methoxy Substituents : These groups may enhance lipophilicity and facilitate better penetration through cellular membranes, increasing the compound's overall bioactivity .
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Antitumor Efficacy : A study evaluating a series of pyridazine derivatives found that modifications at the 4-position significantly influenced cytotoxicity against various cancer cell lines. The most active compound exhibited an IC50 value in the low micromolar range .
- Antimicrobial Testing : In vitro testing against Staphylococcus aureus and Escherichia coli revealed that compounds with similar sulfonate functionalities exhibited minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL, indicating strong antibacterial potential .
- In Vivo Models : Animal studies demonstrated that certain derivatives could reduce tumor size significantly compared to control groups when administered at therapeutic doses .
Data Table of Biological Activities
Properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-(3-fluoro-4-methoxyphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O7S/c1-3-30-20(26)19-17(11-18(25)24(23-19)15-7-5-4-6-13(15)21)31-32(27,28)12-8-9-16(29-2)14(22)10-12/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMLLESLCYNCQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)OC)F)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














